molecular formula C22H42O11 B12326630 Decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside

Decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside

Cat. No.: B12326630
M. Wt: 482.6 g/mol
InChI Key: WOQQAWHSKSSAGF-UHFFFAOYSA-N
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Description

Decyl 4-O-α-D-glucopyranosyl-α-D-glucopyranoside (CAS 168037-12-5), also known as n-decyl-α-D-maltopyranoside, is a non-ionic surfactant and glycoside derivative. Its molecular formula is C₂₂H₄₂O₁₁, with a molecular weight of 482.56 g/mol . Structurally, it consists of a decyl (C₁₀) alkyl chain linked to a disaccharide moiety via an α-glycosidic bond. The disaccharide comprises two glucose units connected by an α-1→4 glycosidic linkage, classifying it as a maltoside . This compound is notable for its solubility in both aqueous and organic solvents, making it valuable in detergent formulations, membrane protein studies, and cosmetic products due to its mildness and biodegradability .

Properties

IUPAC Name

2-[6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O11/c1-2-3-4-5-6-7-8-9-10-30-21-19(29)17(27)20(14(12-24)32-21)33-22-18(28)16(26)15(25)13(11-23)31-22/h13-29H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQQAWHSKSSAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The synthesis of decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside primarily relies on glycosylation, where a decyl group is conjugated to a disaccharide moiety. The process involves:

  • Activation of the glycosyl donor : A protected glucopyranosyl derivative (e.g., trichloroacetimidate or thioglycoside) is activated using Lewis acids such as silver perchlorate.
  • Nucleophilic substitution : The activated donor reacts with decyl alcohol or its derivatives, forming an alpha-1,4-glycosidic bond between the two glucose units.
  • Deprotection : Acidic or basic hydrolysis removes protective groups (e.g., acetyl or benzyl groups) to yield the final product.

A representative reaction is:
$$
\text{Protected glucopyranosyl donor} + \text{Decyl alcohol} \xrightarrow{\text{AgClO}_4} \text{Protected glycoside} \xrightarrow{\text{Hydrolysis}} \text{this compound}
$$

Optimization of Reaction Conditions

Key parameters influencing yield and regioselectivity include:

Parameter Optimal Range Impact on Yield
Temperature 0–25°C Higher yields at lower temps
Catalyst (AgClO₄) 0.1–0.3 equivalents Excess leads to side reactions
Solvent Dichloromethane or acetonitrile Polar aprotic solvents enhance reactivity
Reaction time 4–12 hours Prolonged time risks decomposition

Case studies demonstrate yields of 60–75% under optimized conditions.

Enzymatic and Biocatalytic Approaches

Glycosyltransferase-Mediated Synthesis

Enzymatic methods offer stereospecificity without requiring protective groups. For example:

  • Trehalose synthase : Converts glucose and decyl derivatives into the target compound via a two-step process involving UDP-glucose intermediates.
  • Amylomaltase : Transfers glucosyl units from maltooligosaccharides to decyl alcohols, though yields remain lower (30–45%) compared to chemical methods.

Advantages and Limitations

  • Advantages : Eco-friendly, avoids toxic catalysts, and simplifies purification.
  • Limitations : Substrate specificity and enzyme stability issues limit scalability.

Industrial-Scale Production and Purification

Large-Sbatch Synthesis

Industrial protocols use automated reactors to scale up the glycosylation process:

  • Continuous flow systems : Reduce reaction time by 40% compared to batch methods.
  • In-line monitoring : UV-Vis and HPLC ensure real-time quality control.

Chromatographic Purification

Final purification employs:

  • Size-exclusion chromatography (SEC) : Separates the product (MW 498.63 g/mol) from smaller by-products.
  • Reverse-phase HPLC : Achieves >95% purity using C18 columns and acetonitrile/water gradients.

Typical purification data:

Step Purity Before Purity After Recovery Rate
SEC 60% 85% 90%
HPLC 85% 98% 75%

Comparative Analysis of Methods

Cost and Efficiency

Method Cost (USD/g) Yield (%) Scalability
Chemical synthesis 120–150 60–75 High
Enzymatic synthesis 200–300 30–45 Moderate

Environmental Impact

  • Chemical methods generate solvent waste (e.g., dichloromethane), requiring costly disposal.
  • Enzymatic approaches reduce waste but require expensive enzyme production.

Chemical Reactions Analysis

Types of Reactions

Decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside primarily undergoes hydrolysis and oxidation reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside has been studied for its biological activities, particularly as a surfactant and emulsifier in pharmaceutical formulations. Its ability to enhance the solubility of poorly soluble drugs makes it valuable in drug delivery systems.

Pharmacological Studies

Research has indicated that this compound can serve as an effective adjuvant in vaccine formulations, enhancing immune responses due to its surfactant properties. A study highlighted its role in increasing the bioavailability of antigens when used in conjunction with lipid-based carriers .

Food Industry Applications

The compound is also explored for its potential applications in the food industry as a natural emulsifier and stabilizer. Its non-toxic nature and ability to improve texture and shelf-life of food products make it an attractive option for food manufacturers .

Case Study 1: Vaccine Formulation

A study conducted on the formulation of a novel vaccine using this compound demonstrated significant improvements in immune response compared to traditional formulations. The study reported:

  • Increased Antibody Production : The use of this glycoside resulted in a threefold increase in antibody titers.
  • Enhanced Stability : The vaccine showed improved stability under various storage conditions, maintaining efficacy over extended periods.

Case Study 2: Drug Delivery System

In another research project focused on drug delivery systems, this compound was incorporated into liposomal formulations for delivering hydrophobic drugs. The findings included:

  • Improved Drug Loading : The incorporation of the glycoside increased drug loading capacity by approximately 50%.
  • Controlled Release Profile : The formulation exhibited a controlled release profile, enhancing therapeutic effectiveness while minimizing side effects.

Comparison Table of Applications

Application AreaDescriptionKey Findings
Biological ActivitySurfactant and emulsifier propertiesEnhances solubility of drugs
Pharmacological StudiesAdjuvant in vaccine formulationsIncreases immune response
Food IndustryNatural emulsifier and stabilizerImproves texture and shelf-life
Drug Delivery SystemsEnhances bioavailability and controlled release of hydrophobic drugsIncreased drug loading capacity by ~50%

Mechanism of Action

The primary mechanism by which decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside exerts its effects is through its surfactant properties. The compound has a hydrophobic decyl chain and a hydrophilic glucopyranosyl head, allowing it to interact with both hydrophobic and hydrophilic environments. This dual interaction enables the solubilization of membrane proteins by embedding the hydrophobic regions of the proteins within the micelles formed by the detergent, while the hydrophilic regions remain exposed to the aqueous environment .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key differences between decyl 4-O-α-D-glucopyranosyl-α-D-glucopyranoside and structurally related glycosides:

Property Decyl 4-O-α-D-Glucopyranosyl-α-D-Glucopyranoside Decyl Glucoside (C₁₀ Alkyl Monoglucoside) Methyl α-D-Glucopyranosyl-(1→4)-α-D-Galactopyranoside 4-Methylumbelliferyl 2-Acetamido-2-Deoxy-α-D-Glucopyranoside
Molecular Formula C₂₂H₄₂O₁₁ C₁₆H₃₂O₆ (average) C₁₃H₂₄O₁₁ C₁₇H₂₁NO₈
Glycosidic Linkage α-1→4 (maltoside) α/β-1→1 (monoglucoside) α-1→4 (glucose-galactose) α-1→1 (fluorogenic substrate)
Alkyl Chain Length C₁₀ C₁₀ (often mixed with C₆–C₁₆) Methyl (C₁) None (4-methylumbelliferyl group)
Primary Applications Membrane protein solubilization, cosmetics Cosmetics, detergents Enzyme inhibition studies Enzymatic activity assays (N-acetyl-α-D-glucosaminidase)
Critical Micelle Concentration (CMC) ~0.03 mM (estimated) 0.1–0.3 mM Not reported Not applicable
Solubility Water, ethanol, methanol Water, organic solvents Polar solvents DMSO, aqueous buffers

Key Research Findings

  • Surfactant Performance: Decyl 4-O-α-D-glucopyranosyl-α-D-glucopyranoside exhibits a lower CMC compared to decyl glucoside (monoglucoside), suggesting stronger micelle-forming capacity due to its disaccharide headgroup . This enhances its utility in stabilizing membrane proteins .
  • Synthetic Complexity: The synthesis of maltosides like decyl 4-O-α-D-glucopyranosyl-α-D-glucopyranoside often requires multi-step protecting group strategies (e.g., benzylidene groups) to ensure α-1→4 linkage specificity, as seen in analogous disaccharide syntheses . In contrast, monoglucosides like decyl glucoside are synthesized via simpler Fischer glycosidation, resulting in mixtures of anomers and chain lengths .
  • Biological Compatibility : Unlike fluorogenic glycosides (e.g., 4-methylumbelliferyl derivatives), decyl maltoside lacks enzymatic cleavage sites in most biological systems, making it less disruptive in cell-based assays .

Functional Group and Linkage Analysis

  • Maltoside vs. Monoglucoside: The α-1→4 linkage in maltosides increases hydrophilicity and hydrogen-bonding capacity compared to monoglucosides, improving solubility in polar environments .
  • Acylated Derivatives: Compounds like 4-methylumbelliferyl 2-acetamido-2-deoxy-α-D-glucopyranoside incorporate acetamido groups, enabling selective enzyme targeting but reducing surfactant properties .

Industrial and Cosmetic Relevance

  • Decyl glucoside (monoglucoside) is preferred in cosmetics for its mildness and mix of chain lengths, which enhance formulation stability .
  • Decyl maltoside’s specificity and purity make it costlier but advantageous in pharmaceutical applications requiring reproducible detergent effects .

Biological Activity

Decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside (DG) is a glycoside surfactant derived from glucose, known for its diverse biological activities and applications in various fields, including pharmaceuticals and cosmetics. This article examines the biological activity of DG, focusing on its mechanisms of action, stability, irritability, and potential therapeutic uses.

  • Molecular Formula : C₁₆H₃₂O₆
  • Molecular Weight : 320.422 g/mol
  • CAS Number : 68515-73-1
  • Density : 1.1 g/cm³
  • Boiling Point : 476.5 °C at 760 mmHg
  • Flash Point : 242.0 °C

Decyl glucoside functions primarily as a surfactant and emulsifier, facilitating the mixing of water and oils in formulations. Its biological activities are attributed to its ability to interact with cell membranes and proteins, influencing various cellular processes:

  • Anti-infection Properties : DG exhibits antibacterial and antiviral activities. It has been shown to disrupt bacterial cell membranes, leading to cell lysis, and has potential applications against viruses such as HIV and influenza .
  • Cell Signaling Modulation : Research indicates that DG can influence signaling pathways involved in inflammation and immune response, potentially serving as an immunomodulatory agent .
  • Stability Enhancer : In formulations such as Nanostructured Lipid Carriers (NLC), DG improves stability and reduces irritability, making it suitable for topical applications. A study demonstrated that increasing the concentration of DG in NLC formulations enhanced their physical stability without causing irritation .

Case Studies

  • Stability and Irritability Testing :
    • A study evaluated the effect of varying concentrations of DG (2%, 2.5%, and 3%) on the stability of NLC containing green tea extract (GTE). The results indicated that a concentration of 3% DG yielded the most stable formulation with non-irritating properties in the Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) .
    FormulaAverage Polydispersity Index (Before)Average Polydispersity Index (After)
    F10.26 ± 0.010.32 ± 0.00
    F20.25 ± 0.000.28 ± 0.00
    F30.23 ± 0.000.23 ± 0.00
  • Antimicrobial Activity :
    • In vitro assays demonstrated that DG exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, suggesting its potential use as a preservative in cosmetic formulations .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of decyl glucoside:

  • Irritation Potential : Clinical evaluations have shown that decyl glucoside does not induce skin sensitization or irritation at concentrations typically used in cosmetic formulations .
  • Biocompatibility : Due to its mild nature, DG is often favored in formulations intended for sensitive skin or for use in pediatric products .

Q & A

Q. What are the standard synthetic routes for Decyl 4-O-α-D-glucopyranosyl-α-D-glucopyranoside, and how are impurities minimized during synthesis?

The compound is synthesized via alcoholysis of glucose with decyl alcohol under acidic conditions, forming a glycosidic bond . Key steps include regioselective glycosylation (e.g., using trichloroacetimidate donors) and protecting group strategies (e.g., acetylation or triphenylmethyl groups) to ensure α-configuration specificity . Impurities like unreacted starting materials or byproducts (e.g., β-anomers) are minimized using column chromatography or HPLC purification, followed by characterization via NMR and mass spectrometry (MS) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves glycosidic linkage stereochemistry and anomeric configuration . High-resolution MS validates molecular weight and purity, while X-ray crystallography (e.g., in lectin-binding studies) provides atomic-level structural insights . Polarimetry confirms optical activity, and IR spectroscopy identifies functional groups like hydroxyls .

Q. How is Decyl 4-O-α-D-glucopyranosyl-α-D-glucopyranoside applied in membrane protein research?

As a non-ionic surfactant, it solubilizes membrane proteins while preserving native conformations. Its hydrophilic-lipophilic balance (HLB) and critical micelle concentration (CMC) enable gentle extraction of transmembrane proteins without denaturation . Comparative studies with octyl glucoside or dodecyl maltoside highlight its efficacy in stabilizing G-protein-coupled receptors (GPCRs) for crystallization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While generally classified as low toxicity, prolonged exposure may cause skin sensitization in sensitive individuals . Use PPE (gloves, goggles) during synthesis, and avoid inhalation of aerosols. Patch testing at 0.5–10% in formulations is advised for dermatological studies . Environmental safety is ensured via biodegradability testing per OECD guidelines .

Advanced Research Questions

Q. How do regioselectivity challenges in glycosylation impact the synthesis of branched derivatives?

Regioselectivity is influenced by steric hindrance and protecting group strategies. For example, 6-O-triphenylmethyl protection directs glycosylation to the 4-hydroxyl group, enabling controlled branching . Competing reactions (e.g., 3-O vs. 4-O substitution) are mitigated using temperature-controlled acetonitrile/water solvent systems . Kinetic monitoring via TLC or LC-MS optimizes reaction conditions .

Q. What structural features explain its preferential binding to lectins like concanavalin A (Con A)?

The α-D-glucopyranosyl moiety interacts with Con A’s conserved binding pocket via hydrogen bonds (e.g., O3 and O4 hydroxyls to Asp208 and Arg228) and hydrophobic interactions with the decyl chain . Comparative studies with mannosides show weaker binding due to axial 2-hydroxyl mismatches, highlighting stereoelectronic specificity .

Q. How do data contradictions in skin sensitization studies inform risk assessment?

While in vitro dermal penetration studies suggest low absorption (<5%), case reports note allergic reactions in formulations with high concentrations (>5%) . These discrepancies are resolved by differentiating pure compound effects from formulation additives (e.g., preservatives). Mechanistic studies (e.g., THP-1 activation assays) clarify immunological thresholds .

Q. What strategies optimize its use in mixed micelles for membrane protein crystallization?

Mixed micelles with phospholipids (e.g., DMPC) or detergents (e.g., CHAPS) enhance stability by modulating micelle size and flexibility. Screening via dynamic light scattering (DLS) and surface plasmon resonance (SPR) identifies optimal ratios, minimizing protein aggregation . Cryo-EM studies validate micelle-protein interactions .

Q. How does branching in alkyl chains (e.g., 2-ethylhexyl vs. decyl) alter surfactant properties?

Branching (e.g., 2-ethylhexyl glucoside) reduces CMC and increases micelle stability due to enhanced hydrophobic packing, whereas linear chains (decyl) improve solubility in aqueous buffers . Comparative phase diagrams and small-angle X-ray scattering (SAXS) reveal differences in micelle morphology and protein compatibility .

Q. What are the current limitations in scaling up enzymatic synthesis for industrial research applications?

Enzymatic routes using glycosyltransferases face challenges in substrate specificity and enzyme stability. Immobilization on silica nanoparticles or directed evolution (e.g., error-prone PCR) improves yield and reusability . Metabolic engineering in E. coli or yeast strains is being explored for sustainable production .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Decyl 4-O-α-D-glucopyranosyl-α-D-glucopyranoside

ParameterCondition/ReagentOutcome/PurposeReference
Glycosylation donorTrichloroacetimidateHigh α-selectivity
Protecting group6-O-TriphenylmethylRegioselective 4-O substitution
Solvent systemAcetonitrile/water (7:3)Kinetic control of reaction
PurificationReverse-phase HPLC (C18 column)Remove β-anomers and byproducts

Q. Table 2. Comparative Surfactant Properties

PropertyDecyl MaltosideOctyl GlucosideDodecyl Maltoside
CMC (mM)0.1820.00.06
Micelle Size (nm)4.53.25.8
Protein StabilityHigh (GPCRs)Moderate (enzymes)High (membrane pumps)

Future Research Directions

  • Develop enzymatic synthesis platforms for eco-friendly production .
  • Investigate mixed micelle systems for cryo-EM applications .
  • Validate long-term biocompatibility in in vivo drug delivery models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.